molecular formula C12H28N+ B8510715 Tributylammonium

Tributylammonium

Cat. No. B8510715
M. Wt: 186.36 g/mol
InChI Key: IMFACGCPASFAPR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Patent
US04401808

Procedure details

One gram of cAMP was dissolved in a mixture of 5 ml of water, 5 ml of ethanol and 1.5 ml of tri-n-butylamine. The solution was concentrated under reduced pressure at 30° to 40° C., and dried under reduced pressure using phosphorus pentoxide to afford tri-n-butylammonium salt of cAMP. The resulting cAMP salt was dissolved in 50 ml of dehydrated dimethyl formamide, and 5 ml of tri-n-butylamine and 2 ml of ethyl iodide were added. The reaction was performed at 80° C. for 3 hours.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[N:2]=[C:3]([NH2:22])[C:4]2[N:9]=[CH:8][N:7]([C@@H:10]3[O:14][C@@H:13]4[CH2:15][O:16][P:17]([OH:20])([O:19][C@H:12]4[C@H:11]3[OH:21])=[O:18])[C:5]=2[N:6]=1.[CH2:23]([N:27]([CH2:32][CH2:33][CH2:34][CH3:35])[CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH3:26]>O.C(O)C>[CH2:32]([NH+:27]([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:28][CH2:29][CH2:30][CH3:31])[CH2:33][CH2:34][CH3:35].[CH:1]1[N:2]=[C:3]([NH2:22])[C:4]2[N:9]=[CH:8][N:7]([C@@H:10]3[O:14][C@@H:13]4[CH2:15][O:16][P:17]([OH:20])([O:19][C@H:12]4[C@H:11]3[OH:21])=[O:18])[C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure at 30° to 40° C.
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[NH+](CCCC)CCCC
Name
Type
product
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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